1-(Azepan-1-yl)-2-{2-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(AZEPAN-1-YL)-2-{2-[5-(FURAN-2-YL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE is a complex organic compound that features a combination of azepane, furan, and oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(AZEPAN-1-YL)-2-{2-[5-(FURAN-2-YL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE typically involves multiple steps, starting with the preparation of the furan and oxadiazole intermediates. These intermediates are then coupled with azepane and phenoxy groups under specific reaction conditions. Common reagents used in these reactions include formic acid, N-acetylglucosamine, and various catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve catalytic organic synthesis techniques, integrating biomass catalytic conversion with organic synthesis. This approach emphasizes sustainability and efficiency, utilizing renewable feedstocks and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
1-(AZEPAN-1-YL)-2-{2-[5-(FURAN-2-YL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan carboxylic acids, while reduction of the oxadiazole ring can produce amine derivatives .
Scientific Research Applications
1-(AZEPAN-1-YL)-2-{2-[5-(FURAN-2-YL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-(AZEPAN-1-YL)-2-{2-[5-(FURAN-2-YL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(AZEPAN-1-YL)-2-[(FURAN-2-YLMETHYL)AMINO]ETHAN-1-ONE: Shares the azepane and furan moieties but differs in the presence of an amino group instead of the oxadiazole ring.
1-(AZEPAN-1-YL)-2-(PENTYLAMINO)ETHAN-1-ONE: Similar azepane structure but with a pentylamino group.
Uniqueness
1-(AZEPAN-1-YL)-2-{2-[5-(FURAN-2-YL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H21N3O4 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
1-(azepan-1-yl)-2-[2-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy]ethanone |
InChI |
InChI=1S/C20H21N3O4/c24-18(23-11-5-1-2-6-12-23)14-26-16-9-4-3-8-15(16)19-21-20(27-22-19)17-10-7-13-25-17/h3-4,7-10,13H,1-2,5-6,11-12,14H2 |
InChI Key |
HBHFLVQKBXPMHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)COC2=CC=CC=C2C3=NOC(=N3)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.